molecular formula C8H9NO2 B1431799 5-ethoxypyridine-2-carbaldehyde CAS No. 1246536-95-7

5-ethoxypyridine-2-carbaldehyde

Cat. No.: B1431799
CAS No.: 1246536-95-7
M. Wt: 151.16 g/mol
InChI Key: KTZZOUDDELTUFZ-UHFFFAOYSA-N
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Description

5-ethoxypyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxypyridine-2-carbaldehyde typically involves the ethoxylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with an ethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-ethoxypyridine-2-carbaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to form Schiff bases with amines makes it useful in studying protein-ligand interactions .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of 5-ethoxypyridine-2-carbaldehyde involves its ability to form Schiff bases with primary amines. This reaction is crucial in biological systems where it can inhibit enzyme activity by forming covalent bonds with the active site of enzymes. The compound can also interact with nucleophiles, leading to the formation of various adducts that can modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-ethoxypyridine-2-carbaldehyde is unique due to the presence of the ethoxy group at the 5-position, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

5-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZOUDDELTUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246536-95-7
Record name 5-ethoxypyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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